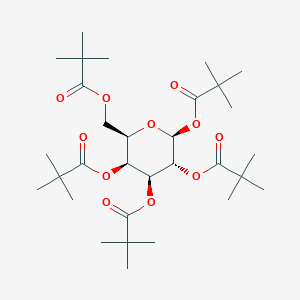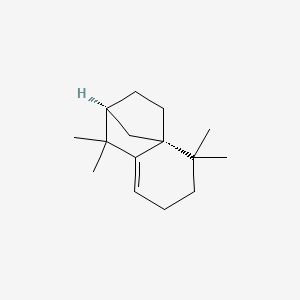
Isolongifolene
Übersicht
Beschreibung
Isolongifolen ist ein natürlich vorkommendes Sesquiterpen, eine Klasse von Terpenen, die aus drei Isopreneinheiten bestehen. Es ist eine tricyclische Verbindung mit einer einzigartigen Struktur, die aufgrund ihrer vielfältigen Anwendungen in verschiedenen Bereichen Interesse geweckt hat. Isolongifolen findet sich hauptsächlich in den ätherischen Ölen bestimmter Kiefernarten und ist für seinen charakteristischen holzigen Duft bekannt.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Isolongifolen kann aus Longifolen, einem anderen Sesquiterpen, durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Isomerisierung von Longifolen unter Verwendung saurer Katalysatoren. So kann beispielsweise Longifolen mit Eisessig und einem Katalysator behandelt werden, um Isolongifolen zu erzeugen . Eine andere Methode beinhaltet die Verwendung von Schallwellen in Gegenwart eines Katalysators, um den Isomerisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden: Im industriellen Maßstab wird Isolongifolen häufig aus Terpentinöl gewonnen, einem leicht verfügbaren und kostengünstigen Ausgangsmaterial. Der Prozess beinhaltet die katalytische Isomerisierung von Longifolen, das in Terpentinöl vorhanden ist, zu Isolongifolen .
Analyse Chemischer Reaktionen
Isolongifolen durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Isolongifolen kann oxidiert werden, um Isolongifolenon zu bilden, eine Verbindung mit bedeutenden Anwendungen in der Duftstoffindustrie. Häufige Oxidationsmittel, die in dieser Reaktion verwendet werden, sind Selendioxid und Bleitetraacetat .
Substitution: Isolongifolen kann Substitutionsreaktionen eingehen, insbesondere mit Halogenen und Pseudohalogenen. Diese Reaktionen laufen typischerweise unter milden Bedingungen ab und führen zur Bildung von halogenierten Derivaten .
Epoxidierung: Isolongifolen kann epoxidiert werden, um Isolongifolenoxid zu bilden. Diese Reaktion wird üblicherweise mit Persäuren wie Meta-Chlorperoxybenzoesäure (mCPBA) durchgeführt .
Wissenschaftliche Forschungsanwendungen
Isolongifolen hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: In der organischen Chemie wird Isolongifolen als Ausgangsmaterial für die Synthese verschiedener komplexer Moleküle verwendet. Seine einzigartige Struktur macht es zu einem interessanten Objekt für die Untersuchung von Reaktionsmechanismen und Stereochemie .
Biologie: Isolongifolen und seine Derivate wurden auf ihre biologischen Aktivitäten untersucht. So wurde beispielsweise Isolongifolenon, ein Derivat von Isolongifolen, als wirksames Abwehrmittel gegen Mücken und Zecken gefunden .
Medizin: Untersuchungen haben gezeigt, dass Isolongifolen antioxidative, entzündungshemmende und krebshemmende Eigenschaften besitzt. Es wurde auf seine potenzielle Verwendung bei der Behandlung von Leberischämie/Reperfusionsschäden und anderen Erkrankungen untersucht .
Industrie: Isolongifolen wird aufgrund seines angenehmen holzigen Duftes in der Duftstoffindustrie weit verbreitet eingesetzt. Es wird auch bei der Herstellung von Parfüms, Kosmetika und anderen Körperpflegeprodukten verwendet .
5. Wirkmechanismus
Der Wirkmechanismus von Isolongifolen hängt von seiner Anwendung ab. In biologischen Systemen entfaltet Isolongifolen seine Wirkungen über verschiedene molekulare Ziele und Pfade. So werden seine antioxidativen Eigenschaften darauf zurückgeführt, dass es freie Radikale abfangen und oxidativen Stress reduzieren kann . Im Fall seiner entzündungshemmenden Wirkungen hemmt Isolongifolen die Produktion von proinflammatorischen Zytokinen und Mediatoren .
Wirkmechanismus
The mechanism of action of isolongifolene varies depending on its application. In biological systems, this compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . In the case of its anti-inflammatory effects, this compound inhibits the production of pro-inflammatory cytokines and mediators .
Vergleich Mit ähnlichen Verbindungen
Isolongifolen ähnelt anderen Sesquiterpenen wie Longifolen, Isolongifolenon und Cedren. Es ist jedoch einzigartig in seiner Struktur und den spezifischen Reaktionen, die es eingeht.
Ähnliche Verbindungen:
Longifolen: Ein tricyclisches Sesquiterpen, das als Vorläufer von Isolongifolen dient.
Isolongifolenon: Ein oxidiertes Derivat von Isolongifolen mit Anwendungen in der Duftstoffindustrie.
Isolongifolen zeichnet sich durch seine Vielseitigkeit in chemischen Reaktionen und seine große Bandbreite an Anwendungen in verschiedenen Bereichen aus.
Eigenschaften
IUPAC Name |
(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044518 | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-66-6, 17015-38-2 | |
| Record name | (-)-Isolongifolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isolongifolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolongifolene, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLONGIFOLENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOLONGIFOLENE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
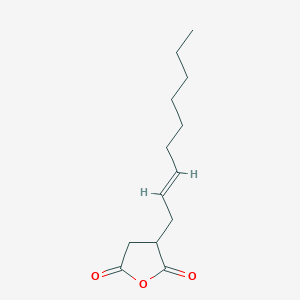

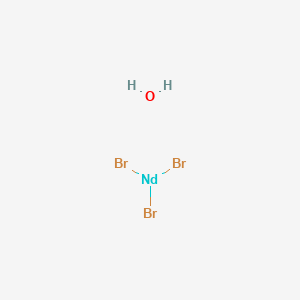
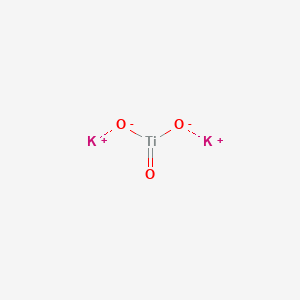
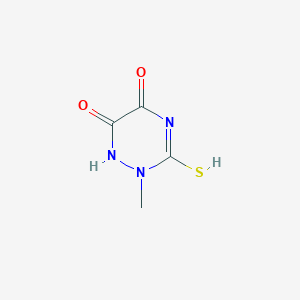
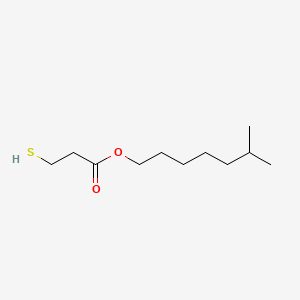

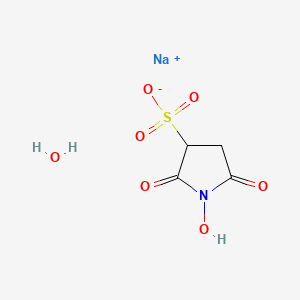
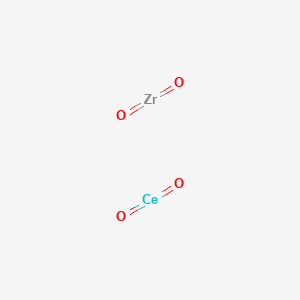
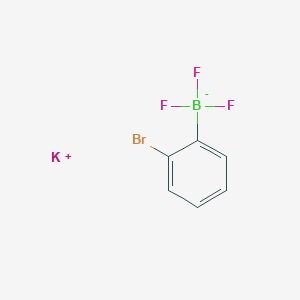
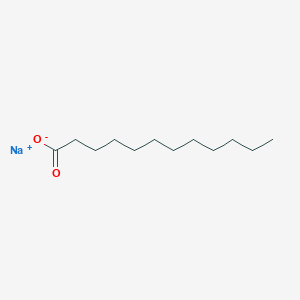
![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)
